1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Description
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 6-benzyl-5,7-dioxo-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)20-11-7-10-14-15(20)17(23)21(16(14)22)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
InChI Key |
AMHHZFWIZBPERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione generally involves:
- Construction of the tetrahydro-1H-pyrrolo[3,4-b]pyridine core.
- Introduction of the benzylic substituent at position 6.
- Installation of the 5,7-dione functionality.
- Boc-protection of the nitrogen atom.
Reported Synthetic Procedure Highlights
Hydrogenation of Boc-protected 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- Starting material: tert-butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
- Catalyst: 10–20 wt% palladium hydroxide on carbon (Pd(OH)2/C).
- Solvent: Methanol.
- Conditions: Room temperature (20°C), hydrogen atmosphere (1 atm to 30 psi), reaction time 2 hours to overnight.
- Outcome: Catalytic hydrogenation removes benzyl protecting groups or saturates double bonds, yielding the Boc-protected tetrahydro-pyrrolopyridine intermediate.
- Yield: Up to 94% reported.
- Work-up: Filtration to remove catalyst, concentration in vacuo, no further purification needed before next step.
- Characterization: Mass spectrometry (ESI) showing m/z 227.6 (M+1) for intermediate species.
This step is crucial for preparing the Boc-protected pyrrolopyridine scaffold prior to oxidation to the dione form.
Summary Table of Key Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation | 10-20% Pd(OH)2/C, H2 | Methanol | 20°C | 2h - overnight | 94 | Removes benzyl groups, saturates ring |
| Oxidation to dione | SeO2 / PCC / MnO2 (typical) | Various | Room temp or reflux | Variable | Not specified | Introduces keto groups at 5,7 positions |
| Boc protection | Boc2O, base (e.g., Et3N) | DCM or THF | 0-25°C | 1-4h | High | Protects nitrogen for stability |
Analytical Characterization
- Mass Spectrometry (ESI): Confirms molecular ion peaks corresponding to intermediates and final product.
- NMR Spectroscopy: Used to verify chemical shifts consistent with Boc protection, benzylic protons, and dione carbonyls.
- Purity: Typically ≥95% by HPLC or other chromatographic methods as per commercial standards.
Chemical Reactions Analysis
Boc Deprotection and Functional Group Manipulation
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine. Acid-mediated deprotection occurs under standard conditions:
-
Reagent : 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane
-
Conditions : 0–25°C for 2–4 hours
-
Outcome : Generates a free amine intermediate for subsequent derivatization (e.g., amidation, alkylation).
Benzyl Group Hydrogenolysis
The benzyl substituent on the pyrrolidine nitrogen undergoes catalytic hydrogenation:
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C or Pd(OH)₂ (Pearlman's catalyst) |
| Solvent | Methanol/ethyl acetate (1:1) |
| Pressure | 40–60 psi H₂ |
| Temperature | 25–50°C |
| Yield | 85–92% |
This step is critical for synthesizing des-benzyl intermediates used in neurological drug candidates.
Stereoselective Reduction of Dione Moieties
Industrial-scale processes employ optimized reduction protocols to access chiral intermediates:
Key Method from WO2014097272A2 Patent :
-
Substrate : (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
-
Reduction System :
-
Reagent : Sodium borohydride-BF₃ etherate complex
-
Solvent : Dichloromethane/tetrahydrofuran (1.5:5.0 v/v)
-
Conditions : 10–40°C for 2–4 hours
-
-
Outcome :
-
Produces (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with >98% purity
-
Throughput : Scalable to multi-kilogram batches
-
Enzymatic Resolution of Racemates
Lipase-mediated kinetic resolution enables access to enantiopure intermediates:
This method achieves >99% enantiomeric excess for moxifloxacin precursor synthesis .
Amide Bond Formation
The free amine (post-Boc removal) reacts with acylating agents:
-
Reagents : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides
-
Base : Triethylamine or DIEA in dichloromethane
-
Yield : 75–88% for N-acyl derivatives
Ring-Opening Reactions
The strained bicyclic system undergoes nucleophilic attack under basic conditions:
-
Nucleophiles : Grignard reagents, alkoxides
-
Site Selectivity : Predominant attack at the C5 ketone due to ring strain
-
Products : Linear pyrrolidine derivatives with introduced alkyl/aryl groups
Industrial Process Optimization Table
Comparative analysis of key synthetic routes:
This compound’s reactivity profile enables its use as a linchpin intermediate in synthesizing tetracyclic antidepressants, quinolone antibiotics, and σ-receptor modulators. Industrial methods prioritize atom economy and stereocontrol , while enzymatic approaches address challenges in chiral resolution .
Scientific Research Applications
Chemical Properties and Structure
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has the molecular formula and a molecular weight of approximately 316.4 g/mol. The compound features a bicyclic structure that contributes to its biological activity and reactivity in synthetic pathways .
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of azabicyclo derivatives, which are crucial for developing various pharmacologically active substances. Notably, these derivatives have been associated with antibacterial properties and are precursors to compounds like quinolones and naphthyridines .
Organic Synthesis
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is utilized in synthetic organic chemistry for constructing complex molecular architectures. Its ability to undergo multiple reaction pathways makes it a valuable building block for synthesizing diverse chemical entities.
Chiral Resolution
The compound can be resolved into its enantiomers using tartaric acid derivatives, which is essential for producing chiral pharmaceuticals. The process enhances the yield of desired stereoisomers while minimizing by-products .
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine exhibited significant antibacterial activity against various strains of bacteria. This finding highlights the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for producing 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine revealed that using a combination of cheaper reagents and streamlined processes could enhance yield and reduce production costs. This optimization is essential for scaling up production for commercial applications.
Mechanism of Action
The mechanism of action of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
The Boc-protected compound is structurally and functionally distinct from related pyrrolo-pyridine-diones. Below is a systematic comparison based on substituents, synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
2.1.1. 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (Non-Boc Analog)
- Molecular Formula : C₁₄H₁₆N₂O₂ (MW: 244.29 g/mol) .
- Key Differences : Lacks the Boc group, making the NH group more reactive. This necessitates isolation during synthesis, increasing process complexity .
- Applications : Direct precursor to the Boc-protected compound; used in enzymatic resolution (via lipases) to generate moxifloxacin intermediates .
2.1.2. Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (6a–d)
- Structure : Fused polycyclic systems with indole and pyrazine moieties (e.g., 6a: C₁₇H₉N₃O₂) .
- Key Differences : Bulkier aromatic systems with substituents (Cl, OCH₃) that alter electronic properties. For example, 6b (chloro-substituted) shows a higher melting point (306.3–306.7°C) compared to 6c (methoxy-substituted, mp 279.0–279.4°C) .
- Applications : Primarily explored for antitumor activity due to planar aromaticity, unlike the Boc-protected compound’s role in antibiotic synthesis .
6-Benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (Formula-9)
- Structure : Partially unsaturated pyrrolo-pyridine core, synthesized via trichloroisocyanuric acid-mediated dehydrogenation .
- Key Differences : The dihydro structure increases reactivity toward reduction, enabling conversion to octahydro derivatives for chiral amine production .
Physicochemical Properties
Industrial and Pharmacological Relevance
- Boc-protected compound: Central to cost-effective, scalable processes for azabicyclo derivatives. Its non-isolation in synthesis reduces purification steps, enhancing industrial viability .
- Non-Boc analog: Critical for enzymatic resolution but requires stringent handling due to reactivity .
Biological Activity
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to protect amines during chemical reactions. The molecular formula is , with a molecular weight of 244.29 g/mol. The bicyclic structure contributes to its potential interactions with biological targets.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | C14H16N2O2 | Contains a Boc protecting group; unique bicyclic structure |
| 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | C14H16N2O2 | Lacks Boc protection; simpler structure; potential for similar biological activity |
| Tetrahydropyrido[3,4-b]indole derivatives | Varies | Related bicyclic structures; explored for neuroprotective effects |
Pharmacological Properties
While specific biological activity data for 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is limited, related compounds in the pyrrolo[3,4-b]pyridine family have demonstrated various activities:
- Analgesic Activity : Derivatives of pyrrolo[3,4-c]pyridine have shown significant analgesic effects in animal models. For instance, compounds tested in the "writhing" test exhibited higher activity than aspirin and comparable effects to morphine .
- Sedative Effects : Certain derivatives have also been noted for their sedative properties, inhibiting locomotor activity and prolonging sleep duration induced by thiopental in mice .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of imides and their biological activity has been a focal point of research. Modifications in the alkyl linker between the arylamine and cyclic imide moiety can influence analgesic and sedative properties significantly. For example:
- Shortening of the alkyl linker often results in derivatives with enhanced biological properties.
- Mannich base-type imides have been particularly active in analgesic tests compared to standard analgesics like aspirin.
Case Studies
- Study on Analgesic Properties : A study synthesized new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione that exhibited superior analgesic properties compared to traditional medications. The findings suggested that structural modifications could lead to more effective pain relief agents while minimizing toxicity .
- Sedative Activity Investigation : Another study focused on the sedative effects of pyrrolopyridine derivatives. The results indicated that certain compounds not only inhibited spontaneous locomotor activity but also extended sleep duration significantly when tested against control substances like thiopental .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via enzymatic resolution of its cis-isomer using lipases (e.g., Candida antarctica lipase B) in organic solvents. Key steps include:
- Substrate Preparation : Dissolve the racemic substrate (e.g., cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione) in a polar solvent like tert-butanol.
- Enzymatic Hydrolysis : Optimize pH (6.0–7.0) and temperature (35–45°C) to achieve enantioselectivity (E > 200). Higher yields (>90%) are achieved with prolonged reaction times (24–48 hrs) and enzyme recycling .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP catalysis in dichloromethane) .
Q. How is the stereochemistry and purity of this compound verified in academic research?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers; retention times correlate with optical rotation data .
- NMR Analysis : Key signals include δ 1.45 ppm (Boc tert-butyl group), δ 4.30–4.50 ppm (benzyl CH2), and δ 7.30 ppm (aromatic protons). Coupling constants (e.g., J = 9.2 Hz for pyrrolidine protons) confirm ring conformation .
- X-ray Crystallography : Resolves absolute configuration, with reported C–C bond lengths of 1.54–1.57 Å and dihedral angles <10° for the pyrrolidine ring .
Q. What stability challenges arise during storage or handling of this compound, and how are they mitigated?
- Methodological Answer :
- Moisture Sensitivity : The Boc group hydrolyzes under acidic/humid conditions. Store at –20°C in anhydrous DMSO or under inert gas.
- Thermal Degradation : Differential scanning calorimetry (DSC) shows decomposition >150°C. Avoid prolonged heating during purification .
- Light Sensitivity : UV-Vis spectra indicate absorption at 280 nm; use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can enzymatic resolution efficiency be improved for synthesizing enantiopure intermediates of this compound?
- Methodological Answer :
- Lipase Engineering : Use directed evolution or rational design to enhance enantioselectivity. For example, mutations at the active site (e.g., Ser105Ala in Candida antarctica lipase B) improve substrate binding .
- Solvent Optimization : Screen ionic liquids (e.g., [BMIM][PF6]) to increase enzyme stability and reaction rates. A 30% increase in conversion was reported with 10% water content .
- Kinetic Modeling : Apply the Chen–Wu equation to predict optimal substrate-to-enzyme ratios. Data from Li et al. (2014) suggest a 1:2.5 (w/w) ratio minimizes byproduct formation .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituents like nitro or trifluoromethyl at C3 reduce electron density, slowing nucleophilic attacks. For example, 4-nitrophthalic anhydride coupling requires reflux in DMF (150°C, 12 hrs) with KOH catalysis .
- Steric Effects : Benzyl groups at C6 hinder cross-coupling (e.g., Suzuki reactions). Use Pd(OAc)2/XPhos catalysts at 80°C to overcome steric barriers, achieving 75–80% yields .
- Computational Studies : DFT calculations (B3LYP/6-31G*) predict activation energies for ring-opening reactions, guiding synthetic routes .
Q. What experimental strategies resolve contradictions in reported stability data (e.g., shelf life vs. thermal stability)?
- Methodological Answer :
- Accelerated Aging Studies : Conduct stress tests at 40°C/75% RH for 4 weeks. HPLC-MS identifies degradation products (e.g., de-Boc derivatives). Compare with morphology crystalline forms (by XRD) exhibit longer shelf life than amorphous forms .
- Isothermal Calorimetry (ITC) : Quantify heat flow during decomposition to refine Arrhenius parameters. For example, activation energy (Ea) of 95 kJ/mol correlates with DSC data .
- Multivariate Analysis : Apply PCA to stability datasets, isolating variables like solvent residues or humidity as key degradation drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
